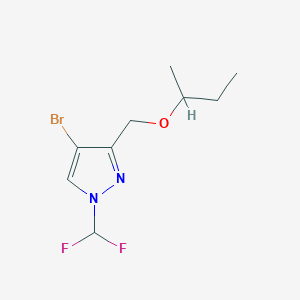
5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as Methylbenzylidene-2-thioxo-1,3-thiazolidin-4-one (MBT), is a chemical compound that has gained attention due to its potential applications in scientific research. MBT is a thiazolidinone derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Protein Kinase Inhibitors and Anticancer Activity
5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its analogs have been studied for their potential as protein kinase inhibitors, which can be used in treating neurological and oncological disorders. A study by Bourahla et al. (2021) synthesized a range of 1,3-thiazolidin-4-ones and tested them for activity against protein kinases such as DYR1A, CK1, CDK5/p25, and GSK3α/β. Some of these compounds exhibited promising activity as DYRK1A inhibitors and also showed potential in vitro inhibition of cell proliferation in various tumor cell lines (Bourahla et al., 2021).
Additionally, Wu et al. (2006) investigated the anticancer activity of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs, including 5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, finding them effective in inducing apoptosis in cancer cells but not in normal cells, which could be beneficial in treating refractory cancers (Wu et al., 2006).
Supramolecular Structures
The supramolecular structures of 5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one and similar compounds have been analyzed for their potential applications in various fields. Delgado et al. (2005) studied the hydrogen-bonded structures of such compounds, noting their potential for developing new materials or pharmaceutical agents (Delgado et al., 2005).
Antimicrobial Activity
Compounds like 5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one have also been researched for their antimicrobial properties. Desai et al. (2022) synthesized thiazolidinone hybrids and tested them against various bacterial and fungal strains, demonstrating significant antimicrobial activity (Desai et al., 2022).
Analgesic Activity
The analgesic properties of similar thiazolidinone derivatives have been explored. Sachdeva et al. (2013) reported on the green chemical synthesis of fluorinated thiazolidinone derivatives, including 5-(fluorinatedbenzylidene)-2-thioxo-1,3-thiazolidin-4-ones, and evaluated their analgesic activity in vivo (Sachdeva et al., 2013).
Antioxidant Properties
The antioxidant capabilities of thiazolidinone derivatives are also under investigation. Mohammed et al. (2019) studied thiazolidinone derivatives as antioxidants for local base oil, demonstrating their potential in this application (Mohammed et al., 2019).
Propiedades
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXPMQHOSGNELK-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2773319.png)
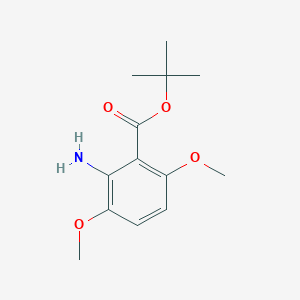
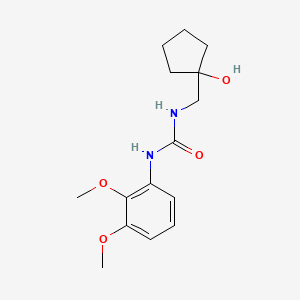

![1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole](/img/structure/B2773329.png)
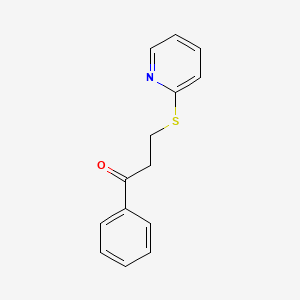
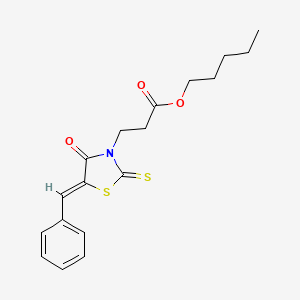
![N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2773334.png)
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)
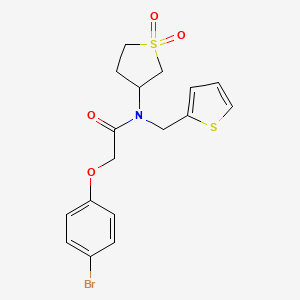
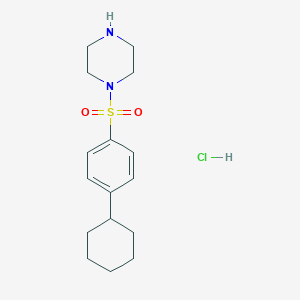
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2773339.png)
![3-[Amino(cyano)methyl]benzonitrile](/img/structure/B2773340.png)
